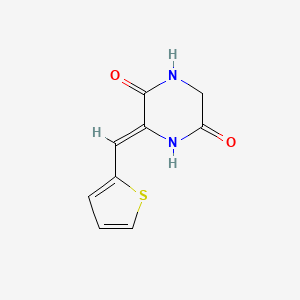

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione

Beschreibung

Eigenschaften

IUPAC Name |

(3Z)-3-(thiophen-2-ylmethylidene)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQCDZYSJGCBOJ-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=CC2=CC=CS2)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=C\C2=CC=CS2)/C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of thienylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylene group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thienylmethyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzylidene-Substituted Pyrazinediones

- 3-(4-Dimethylaminobenzylidene)-6-(4-formylbenzylidene)piperazine-2,5-dione (): This compound features dual benzylidene substituents, including electron-donating (dimethylamino) and electron-withdrawing (formyl) groups. Compared to the thienylmethylene group in the target compound, benzylidene substituents exhibit stronger aromatic π-π interactions but lack sulfur’s polarizability. The formyl group increases reactivity toward nucleophiles, which is absent in the thienyl-substituted analogue .

- The thienyl group in the target compound, by contrast, may favor sulfur-specific interactions (e.g., metal coordination or hydrogen bonding) .

Heterocyclic-Substituted Analogues

- Thiopyrano-pyrazole derivatives (): Compounds like 3a,4,6,7-tetrahydro-N-methyl-3-(2-phenyl)methylene-thiopyrano[4,3-c]pyrazole-2(3H)-propanamine integrate pyrazole and thiopyran moieties. These structures emphasize pharmaceutical utility (e.g., antimicrobial or anticancer activity), whereas the target compound’s thienyl group may prioritize electronic modulation for catalysis or optoelectronic applications .

Physicochemical Properties

Key differences:

- The thienyl group in the target compound introduces distinct NMR shifts (6.5–7.5 ppm for thienyl protons) compared to benzylidene analogues (7.0–8.0 ppm for aromatic H).

- IR spectra for benzylidene derivatives show strong CN stretches (~2,219 cm⁻¹), absent in the thienyl-substituted compound .

Biologische Aktivität

3-(2-Thienylmethylene)tetrahydro-2,5-pyrazinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique thienylmethylene group attached to a tetrahydro-2,5-pyrazinedione framework. This structure is believed to contribute to its biological activity by influencing its interaction with various biological targets.

Synthesis Methods

The synthesis typically involves the condensation of thienylmethylene derivatives with tetrahydro-2,5-pyrazinedione under controlled conditions. Common reagents include para-toluene sulfonic acid as a catalyst, which enhances the yield and purity of the final product.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound has significant inhibitory effects against various bacterial strains and fungi. For instance:

- Bacterial Inhibition: The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

- Fungal Activity: In vitro tests revealed that it effectively inhibited fungal growth, outperforming some conventional antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies: In vitro experiments on various cancer cell lines (e.g., A549, MCF-7) indicated that the compound could induce apoptosis and inhibit cell proliferation. Notably, IC50 values for these cell lines were reported in the low micromolar range .

- Mechanism of Action: The compound appears to modulate key signaling pathways involved in cancer cell survival and proliferation, including c-Met signaling pathways .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Biological Activity | Tested Strains/Cell Lines | Results |

|---|---|---|---|

| Study 1 | Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL |

| Study 2 | Antifungal | Candida albicans | Inhibition zone = 18 mm |

| Study 3 | Anticancer | A549 (lung cancer) | IC50 = 1.05 µM |

| Study 4 | Anticancer | MCF-7 (breast cancer) | IC50 = 1.28 µM |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Antimicrobial Agents: A study focused on synthesizing derivatives with enhanced antimicrobial properties found that modifications to the thienylmethylene group significantly improved efficacy against resistant bacterial strains .

- Cancer Therapeutics Development: Research into pyrazinedione derivatives has led to promising candidates for further development as anticancer agents. The unique structural features of these compounds facilitate targeted action against cancer cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.